molecular formula C18H18ClN3O3 B11549082 4'-Methoxysuccinanilic acid N'-(2-chlorobenzylidene)hydrazide

4'-Methoxysuccinanilic acid N'-(2-chlorobenzylidene)hydrazide

Cat. No.: B11549082
M. Wt: 359.8 g/mol
InChI Key: FQJHKQKPBSXIDO-UDWIEESQSA-N
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Description

3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHOXYPHENYL)PROPANAMIDE typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxyphenylpropanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHOXYPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHOXYPHENYL)PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-CHLORO-3-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)PROPANAMIDE
  • 2-CHLORO-N-(3-CHLORO-4-METHOXYPHENYL)PROPANAMIDE

Uniqueness

3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHOXYPHENYL)PROPANAMIDE is unique due to its specific hydrazinecarbonyl and methoxyphenyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and therapeutic potentials, making it a valuable subject for further research.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(4-methoxyphenyl)butanediamide

InChI

InChI=1S/C18H18ClN3O3/c1-25-15-8-6-14(7-9-15)21-17(23)10-11-18(24)22-20-12-13-4-2-3-5-16(13)19/h2-9,12H,10-11H2,1H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

FQJHKQKPBSXIDO-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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